Ethyl 4-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24767. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPWRAWAUYIELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048211 | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Acros Organics MSDS] | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

94-08-6 | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl p-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL P-TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF0SQ8L2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-methylbenzoate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethyl 4-methylbenzoate (also known as ethyl p-toluate), a versatile aromatic ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's core chemical properties, established synthesis protocols, and significant applications, grounding all claims in authoritative references.

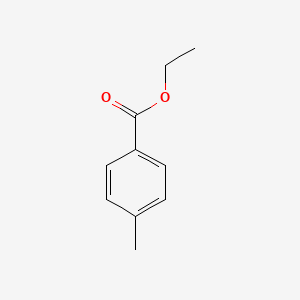

Introduction and Molecular Structure

This compound (CAS No. 94-08-6) is an organic ester with the molecular formula C₁₀H₁₂O₂.[1][2] Structurally, it consists of a benzene ring substituted at the para-position (position 4) with a methyl group and an ethyl ester group.[3] This substitution pattern imparts a unique combination of aromatic character and moderate hydrophobicity, making it a valuable intermediate in various synthetic pathways.[3][4] Its pleasant, fruity, and floral odor also leads to its widespread use in the fragrance and flavor industries.[2][3][5]

The IUPAC name for this compound is this compound.[6] It is also commonly referred to by synonyms such as Ethyl p-toluate, 4-Methylbenzoic acid ethyl ester, and p-Toluic acid ethyl ester.[1][2][7]

Molecular Structure Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a self-validating system for producing high-purity this compound.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzoic acid (13.6 g, 0.1 mol) and absolute ethanol (92 mL, ~4 mol).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Neutralization: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with:

-

100 mL of cold water.

-

100 mL of 10% aqueous sodium carbonate (Na₂CO₃) solution. [8]This step is crucial to neutralize the sulfuric acid catalyst and remove any unreacted 4-methylbenzoic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

100 mL of saturated sodium chloride (brine) solution to aid in phase separation and remove residual water.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the excess ethanol using a rotary evaporator. [9]7. Purification: The resulting crude oil can be purified by short-path distillation under reduced pressure (118-120 °C at 0.1 mmHg) to yield pure this compound as a colorless oil. [9]A typical yield for this process is 92-95%. [8]

Applications in Research and Industry

This compound is a key building block in multiple sectors due to its reactivity and sensory properties.

-

Pharmaceutical Intermediate: It serves as a crucial starting material in the synthesis of more complex molecules and Active Pharmaceutical Ingredients (APIs). [3][5]The ester group can be reduced or hydrolyzed, while the benzylic methyl group can be functionalized, for instance, through benzylic bromination to produce ethyl 4-(bromomethyl)benzoate. [4][5]This derivative is a versatile precursor for introducing a wide array of substituents onto the aromatic ring, a common strategy in drug discovery. [4]* Flavor and Fragrance Industry: Due to its pleasant, sweet, and fruity aroma, it is widely used as a fragrance component in perfumes, cosmetics, and soaps. [1][2]It is also employed as a flavoring agent in food products such as baked goods, candies, and beverages. [1]* Organic Synthesis: Beyond specific industries, it is a general-purpose intermediate in organic synthesis, used as a starting material for various transformations. [2][8]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: According to the Globally Harmonized System (GHS), it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1][6][10]* Personal Protective Equipment (PPE): When handling, wear chemical-resistant gloves, safety goggles, and a lab coat. [3][10]All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. [3][10]* First Aid Measures:

-

Skin Contact: Wash the affected area with plenty of soap and water. [10]If irritation occurs, seek medical advice. [1] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention. [1][10] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [1][10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat sources or open flames. [1][3]

-

Conclusion

This compound is a compound of significant industrial and research importance. Its well-defined chemical properties, straightforward and high-yielding synthesis via Fischer esterification, and versatile reactivity make it an indispensable intermediate. For professionals in drug development and organic synthesis, a thorough understanding of its characteristics and handling protocols is paramount for its effective and safe application.

References

-

Production Method of this compound - Chempedia - LookChem. [Link]

-

Material Safety Data Sheet - Ethyl p-toluenesulfonate, 98% - Cole-Parmer. [Link]

-

Chemical Properties of this compound (CAS 94-08-6) - Cheméo. [Link]

-

This compound - NIST WebBook. [Link]

-

Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem - NIH. [Link]

-

Ethyl p-toluate - Synerzine. [Link]

-

Fischer–Speier esterification - Wikipedia. [Link]

-

This compound - SIELC Technologies. [Link]

-

CID 91520573 | C10H11O2 - PubChem - NIH. [Link]

-

Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

-

This compound - NIST WebBook. [Link]

-

This compound - NIST WebBook. [Link]

-

Supporting Information for - The Royal Society of Chemistry. [Link]

-

Fischer Esterification - Organic Chemistry Portal. [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. [Link]

-

CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 10. chemicalbook.com [chemicalbook.com]

Ethyl 4-methylbenzoate CAS number 94-08-6

An In-depth Technical Guide to Ethyl 4-methylbenzoate (CAS 94-08-6)

Introduction

This compound, also known by synonyms such as Ethyl p-toluate, is an aromatic ester with the CAS number 94-08-6.[1][2][3] This colorless to pale yellow liquid possesses a characteristic sweet, fruity, and floral aroma, which has cemented its importance in the flavor and fragrance industries.[2][4] Beyond its sensory applications, its chemical structure—featuring a reactive ester group and a para-substituted aromatic ring—makes it a highly versatile intermediate in advanced organic synthesis.[5] It serves as a fundamental building block for a wide array of molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[4][5][6]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, detail a robust synthesis protocol with mechanistic insights, outline modern analytical characterization techniques, explore its diverse applications, and provide essential safety and handling information.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. This compound is a stable organic ester under normal conditions, soluble in common organic solvents like ethanol and ether, but with limited solubility in water.[1][2] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 94-08-6 | [1][3][6][7] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][6] |

| Molecular Weight | 164.20 g/mol | [7][8][9] |

| Appearance | Colorless to pale yellow liquid | [2][4][6] |

| Odor | Fruity, sweet, floral | [4][10] |

| Boiling Point | 232-235 °C (at atmospheric pressure) | [6][7][8] |

| Density | 1.025 g/mL at 25 °C | [6][7][8] |

| Refractive Index (n²⁰/D) | 1.508 | [6][7][8] |

| Solubility | Soluble in ethanol, ether; limited in water | [1][2] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [7] |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Observed Characteristics |

| ¹H NMR (CDCl₃) | δ ~7.9 ppm (d, 2H, Ar-H ortho to C=O), δ ~7.2 ppm (d, 2H, Ar-H meta to C=O), δ ~4.3 ppm (q, 2H, -OCH₂CH₃), δ ~2.4 ppm (s, 3H, Ar-CH₃), δ ~1.4 ppm (t, 3H, -OCH₂CH₃).[1][11] |

| ¹³C NMR (CDCl₃) | Key shifts include δ ~166 (C=O), δ ~143 (Ar-C with CH₃), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-C with C=O), δ ~60 (-OCH₂), δ ~21 (Ar-CH₃), δ ~14 (-CH₃).[1] |

| IR (liquid film) | Strong C=O stretch (~1720 cm⁻¹), C-O stretch (~1270 cm⁻¹), aromatic C=C stretches (~1610, 1510 cm⁻¹), sp² C-H stretch (>3000 cm⁻¹), sp³ C-H stretch (<3000 cm⁻¹).[1] |

| Mass Spec (EI) | Molecular ion [M]⁺ at m/z = 164. Key fragments at m/z = 135 ([M-C₂H₅]⁺), 119 ([M-OC₂H₅]⁺), 91 (tropylium ion, [C₇H₇]⁺).[1][12] |

Synthesis: The Fischer-Speier Esterification

The most prevalent and industrially significant method for producing this compound is the Fischer-Speier esterification.[8] This classic acid-catalyzed reaction involves the condensation of a carboxylic acid (4-methylbenzoic acid) with an alcohol (ethanol).[13][14]

The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by either using a large excess of one reactant (usually the less expensive alcohol) or by actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[13][15][16]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.

Caption: Mechanism of Fischer-Speier Esterification.

Step-by-Step Synthesis Protocol

This protocol describes a laboratory-scale synthesis designed for high yield and purity.

Materials & Equipment:

-

4-methylbenzoic acid (p-toluic acid)

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-methylbenzoic acid and a significant excess of anhydrous ethanol (e.g., 4-5 molar equivalents). While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid).[16]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The causality here is to provide sufficient thermal energy to overcome the activation energy of the reaction. Maintain reflux for 2-4 hours.[16] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction and Neutralization: Transfer the residue to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water to remove the bulk of any remaining ethanol and sulfuric acid.[17]

-

Carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted 4-methylbenzoic acid.[17] Causality: The bicarbonate reacts with the acids to form sodium salts, which are water-soluble, and CO₂ gas. Vent the funnel frequently to release the pressure.

-

Wash the organic layer with brine to remove residual water and break any emulsions.[16]

-

-

Drying and Filtration: Dry the organic layer over an anhydrous drying agent like MgSO₄.[18] Filter to remove the drying agent.

-

Purification: Remove the extraction solvent via rotary evaporation to yield the crude ester. For high purity, purify the crude product by vacuum distillation.[18] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 118-120 °C at 0.1 mmHg).[18]

Analytical Workflow for Quality Control

Ensuring the identity and purity of synthesized this compound is critical, especially for applications in pharmaceuticals and fragrances where impurities can have significant effects.[10] A multi-step analytical workflow is employed for this self-validating process.

Caption: Standard analytical workflow for compound verification.

Chromatographic Methods:

-

Gas Chromatography (GC): An excellent method for determining the purity of the volatile ester.[6] A single, sharp peak corresponding to the product's retention time indicates high purity.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can also be used for analysis and for isolating impurities in preparative separations.[19]

Applications in Scientific and Industrial Contexts

The utility of this compound is broad, spanning from creating pleasant aromas to acting as a pivotal precursor in complex chemical syntheses.[4][5]

-

Flavor and Fragrance Industry: Its pleasant fruity-floral scent makes it a common ingredient in perfumes, cosmetics, soaps, and other scented products.[1][10] It is also used as a flavoring agent in some food products like baked goods and beverages.[1]

-

Intermediate for Organic Synthesis: This is its most critical role for drug development professionals.

-

Building Block: It serves as a starting material for producing other valuable compounds.[2][4][5]

-

Synthesis of APIs: It is an intermediate in the manufacture of various active pharmaceutical ingredients.[5][6]

-

Derivatization: The molecule can be readily modified. For example, the benzylic methyl group can be brominated to form ethyl 4-(bromomethyl)benzoate, a highly useful alkylating agent in organic synthesis.[5]

-

Caption: Major application pathways for this compound.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical. This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][20]

Key Safety Measures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][20]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors.[1][20] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][20] Keep the container tightly closed to prevent exposure to moisture and air.[1][20]

-

First Aid:

Conclusion

This compound (CAS 94-08-6) is a compound of significant industrial and scientific value. Its straightforward synthesis via Fischer esterification, combined with its pleasant aromatic properties, makes it a staple in the flavor and fragrance sectors. For researchers and drug development professionals, its true power lies in its utility as a versatile and reliable synthetic intermediate. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

References

-

Production Method of this compound. (n.d.). LookChem. Retrieved from [Link]

-

Understanding the Applications of this compound (CAS 94-08-6). (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

This compound. (2018). SIELC Technologies. Retrieved from [Link]

-

This compound: Sourcing Strategies for Flavor & Fragrance Industries. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Ethyl p-toluate. (n.d.). PubChem. Retrieved from [Link]

-

This compound - 94-08-6. (2025). molbase. Retrieved from [Link]

-

ethyl para-toluate, 94-08-6. (n.d.). The Good Scents Company. Retrieved from [Link]

-

The Role of this compound in Advanced Organic Synthesis. (2025). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

-

Fischer esterification. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

This compound. (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound - Mass spectrum (electron ionization). (n.d.). NIST WebBook. Retrieved from [Link]

-

This compound - IR Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

-

Synthesis of Novel Esters. (2011). Dominican University. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (94-08-6) | Bulk Chemical Product Expoter [chemicalbull.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-甲基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. 94-08-6・Ethyl p-Toluate・051-07132・055-07135[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound(94-08-6) 1H NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 14. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 18. Production Method of this compound - Chempedia - LookChem [lookchem.com]

- 19. This compound | SIELC Technologies [sielc.com]

- 20. chemicalbook.com [chemicalbook.com]

Spectroscopic Profile of Ethyl 4-methylbenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-methylbenzoate (also known as ethyl p-toluate), a key aromatic ester utilized in the flavor, fragrance, and polymer industries.[1][2][3] Understanding its distinct spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering expert interpretation grounded in fundamental principles.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C10H12O2 and a molecular weight of approximately 164.20 g/mol .[4][5][6] Its structure, characterized by a para-substituted benzene ring, an ethyl ester group, and a methyl group, gives rise to a unique and predictable spectroscopic fingerprint. This guide will dissect the data from three primary analytical techniques to provide a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer.

Interpretation and Causality: The ¹H NMR spectrum of this compound displays four distinct signals, each corresponding to a unique proton environment in the molecule. The integration of these signals reflects the number of protons in each environment.

-

Aromatic Protons (δ 7.80-7.96 ppm): The two doublets in the downfield region of the spectrum are characteristic of the aromatic protons on the benzene ring. The protons ortho to the electron-withdrawing ester group are deshielded and appear at a lower field (δ 7.96 ppm, d, J = 8.0 Hz), while the protons ortho to the electron-donating methyl group are more shielded and appear at a slightly higher field (δ 7.26 ppm, d, J = 8.4 Hz).[7] The doublet splitting pattern arises from the coupling between adjacent protons on the ring.

-

Ethyl Group Protons (δ 4.32-4.42 ppm and 1.36-1.43 ppm): The ethyl group gives rise to a quartet and a triplet. The methylene protons (-CH₂-) adjacent to the electronegative oxygen atom of the ester are deshielded and appear as a quartet around δ 4.32-4.42 ppm due to coupling with the three methyl protons.[7][8] These methyl protons (-CH₃) are further from the deshielding ester group and appear as an upfield triplet around δ 1.36-1.43 ppm, split by the two methylene protons.[7][8]

-

Methyl Group Protons (δ 2.41 ppm): The three protons of the methyl group attached directly to the benzene ring appear as a sharp singlet at approximately δ 2.41 ppm.[7] The singlet multiplicity indicates that there are no adjacent protons to couple with.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.96 | Doublet | 2H | Aromatic (ortho to -COOEt) |

| 7.26 | Doublet | 2H | Aromatic (ortho to -CH₃) |

| 4.32 - 4.42 | Quartet | 2H | -OCH₂CH₃ |

| 2.41 | Singlet | 3H | Ar-CH₃ |

| 1.36 - 1.43 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: Similar to ¹H NMR, the ¹³C NMR spectrum is typically acquired in CDCl₃. Due to the low natural abundance of the ¹³C isotope, a greater number of scans are usually required to obtain a good signal-to-noise ratio.

Interpretation and Causality: The proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

-

Carbonyl Carbon (δ ~167.2 ppm): The carbon of the ester carbonyl group is significantly deshielded due to the double bond to one oxygen and a single bond to another, appearing at the lowest field.[7]

-

Aromatic Carbons (δ ~127.5-143.5 ppm): The four aromatic carbons appear in the typical range for sp² hybridized carbons. The carbon attached to the ester group (ipso-carbon) and the carbon attached to the methyl group are quaternary and often have lower intensities. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents.[7]

-

Ethyl Group Carbons (δ ~60.2 and 14.1 ppm): The methylene carbon (-CH₂-) of the ethyl group, being attached to the electronegative oxygen, is observed around δ 60.2 ppm. The terminal methyl carbon (-CH₃) is found much further upfield at approximately δ 14.1 ppm.[7]

-

Methyl Group Carbon (δ ~21.6 ppm): The carbon of the methyl group attached to the aromatic ring appears at a characteristic chemical shift of around δ 21.6 ppm.[7]

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 167.2 | C=O |

| 143.5 | Aromatic (C-CH₃) |

| 129.1 | Aromatic (CH) |

| 127.5 | Aromatic (C-COO) |

| 60.2 | -OCH₂CH₃ |

| 21.6 | Ar-CH₃ |

| 14.1 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of this compound, a liquid at room temperature, is typically obtained by placing a thin film of the sample between two salt plates (e.g., KBr or NaCl) and passing an infrared beam through it.[4][9]

Interpretation and Causality: The key absorption bands in the IR spectrum of this compound confirm the presence of the ester functional group and the substituted aromatic ring.

-

C=O Stretch (around 1720 cm⁻¹): A strong, sharp absorption band in this region is the most characteristic feature of the ester carbonyl group. The position of this band is indicative of a conjugated ester system.

-

C-O Stretch (around 1270 cm⁻¹ and 1100 cm⁻¹): Two distinct stretching vibrations for the C-O single bonds of the ester group are expected. The C(=O)-O stretch usually appears at a higher wavenumber than the O-C(H₂) stretch.

-

C-H Stretches (around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹): The absorptions just below 3000 cm⁻¹ are due to the sp³ C-H stretching of the ethyl and methyl groups. The weaker absorptions above 3000 cm⁻¹ are characteristic of the sp² C-H stretching of the aromatic ring.

-

Aromatic C=C Bends (around 1600-1450 cm⁻¹): Several sharp bands in this region correspond to the carbon-carbon double bond stretching vibrations within the benzene ring.

-

Out-of-Plane C-H Bending (around 850-800 cm⁻¹): A strong band in this region is indicative of a 1,4-disubstituted (para) benzene ring.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong, Sharp | C=O Stretch (Ester) |

| ~1270 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ester) |

| ~2980 | Medium | sp³ C-H Stretch |

| ~3050 | Weak | sp² C-H Stretch |

| ~1610, 1510 | Medium-Strong | Aromatic C=C Stretch |

| ~840 | Strong | p-disubstitution C-H bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: In a typical electron ionization (EI) mass spectrometer, a gaseous sample of this compound is bombarded with high-energy electrons. This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) and detected.[10]

Interpretation and Causality: The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ion peaks.

-

Molecular Ion Peak (m/z 164): The peak corresponding to the intact molecular cation (M⁺˙) is expected at an m/z value equal to its molecular weight, which is 164.[6][10] The presence of this peak confirms the molecular formula.

-

Base Peak (m/z 119): The most abundant fragment ion, known as the base peak, is observed at m/z 119. This corresponds to the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion, resulting in the stable 4-methylbenzoyl cation.

-

Other Significant Fragments:

-

m/z 136: This peak arises from the loss of an ethylene molecule (C₂H₄) via a McLafferty rearrangement, a common fragmentation pathway for esters with a gamma-hydrogen.[10]

-

m/z 91: This prominent peak corresponds to the tropylium ion (C₇H₇⁺), a common and stable fragment in the mass spectra of alkylbenzenes, formed by the rearrangement and fragmentation of the 4-methylbenzoyl cation.[10]

-

m/z 65: Loss of an acetylene molecule from the tropylium ion results in the C₅H₅⁺ fragment at m/z 65.[10]

-

Data Summary:

| m/z | Relative Intensity | Assignment |

| 164 | 21.5% | [M]⁺˙ (Molecular Ion) |

| 136 | 24.9% | [M - C₂H₄]⁺˙ |

| 119 | 100% | [M - •OC₂H₅]⁺ (Base Peak) |

| 91 | 33.9% | [C₇H₇]⁺ |

| 65 | 12.4% | [C₅H₅]⁺ |

Visualizing Fragmentation

The following diagram illustrates the primary fragmentation pathways for this compound in an EI mass spectrometer.

Caption: Key fragmentation pathways of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and unequivocal characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of key functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic data serves as a reliable reference for researchers and professionals in the chemical sciences.

References

- The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

- ChemicalBook.

- ChemicalBook.

- Guidechem.

- ChemicalBook.

- ChemicalBook.

- PubChem.

- NIST.

- The Royal Society of Chemistry. (2014).

- NIST.

- Chem-Impex.

- The Good Scents Company.

- FlavScents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ethyl para-toluate, 94-08-6 [thegoodscentscompany.com]

- 3. ethyl para-toluate [flavscents.com]

- 4. Page loading... [guidechem.com]

- 5. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. This compound(94-08-6) IR Spectrum [chemicalbook.com]

- 10. This compound(94-08-6) MS spectrum [chemicalbook.com]

Synthesis of Ethyl 4-methylbenzoate from p-toluic acid and ethanol

An In-depth Technical Guide to the Synthesis of Ethyl 4-methylbenzoate from p-Toluic Acid and Ethanol

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a significant compound in the fragrance, flavor, and pharmaceutical industries.[1][2] The synthesis is achieved through the Fischer-Speier esterification of p-toluic acid with ethanol, a classic and efficient acid-catalyzed reaction.[3] This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and outlines methods for purification and characterization. It is intended for researchers, chemists, and professionals in drug development who require a robust and well-grounded understanding of this esterification process.

Introduction and Significance

This compound (also known as ethyl p-toluate) is an aromatic ester recognized for its pleasant, fruity odor.[1] This characteristic makes it a valuable component in the formulation of perfumes and flavorings.[2] Beyond its sensory applications, its structural motif is a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The efficient and scalable production of this ester is therefore of considerable interest.

The most direct and atom-economical method for its synthesis is the Fischer-Speier esterification, a reaction first described in 1895 by Emil Fischer and Arthur Speier.[3] This process involves the reaction of a carboxylic acid (p-toluic acid) with an alcohol (ethanol) in the presence of a strong acid catalyst.[4] The primary advantages of this method are the low cost of starting materials and its operational simplicity, making it ideal for both laboratory-scale synthesis and industrial production.[5]

The Fischer-Speier Esterification: A Mechanistic Deep Dive

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6] Understanding the mechanism is critical for optimizing reaction conditions and maximizing yield. The reaction proceeds through a series of equilibrium steps, and its success hinges on shifting this equilibrium toward the product side.[7]

The overall reaction is as follows:

CH₃C₆H₄COOH (p-Toluic Acid) + CH₃CH₂OH (Ethanol) ⇌ CH₃C₆H₄COOCH₂CH₃ (this compound) + H₂O (Water)

Mechanism Breakdown:

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of p-toluic acid by the acid catalyst (commonly H₂SO₄).[8] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[7]

-

Nucleophilic Attack by Ethanol : The weakly nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon.[9] This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion.[6]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur via an intermolecular transfer involving the solvent (ethanol).[10] This step converts a poor leaving group (-OH) into a very good one (-OH₂⁺).[5]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbon-oxygen double bond. This results in a protonated ester.[3]

-

Deprotonation : The protonated ester is deprotonated, typically by a molecule of the alcohol or water in the reaction mixture, to yield the final ester product and regenerate the acid catalyst.[9]

Each of these steps is reversible.[5] To achieve high yields, the equilibrium must be driven to the right by applying Le Chatelier's principle. This is typically accomplished by using a large excess of the alcohol (ethanol) or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[4][11]

Caption: The reversible, five-step mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent and Equipment Data

| Compound | IUPAC Name | Formula | M.W. ( g/mol ) | BP (°C) | Density (g/mL) | CAS No. |

| p-Toluic Acid | 4-Methylbenzoic acid | C₈H₈O₂ | 136.15[12] | 274-275 | ~1.06 | 99-94-5[12] |

| Ethanol | Ethanol | C₂H₅OH | 46.07 | 78.37 | 0.789 | 64-17-5 |

| Sulfuric Acid | Sulfuric acid | H₂SO₄ | 98.08 | 337 | 1.84 | 7664-93-9 |

| This compound | This compound | C₁₀H₁₂O₂ | 164.20[13] | 235[14] | 1.025 | 94-08-6[13][14] |

Step-by-Step Methodology

1. Reaction Setup:

-

Assemble a reflux apparatus using a 250 mL round-bottom flask, a water-cooled condenser, and a heating mantle. Ensure all glassware is dry.[15]

-

Place a magnetic stir bar into the flask.

2. Reagent Addition:

-

To the round-bottom flask, add 10.0 g (0.073 mol) of p-toluic acid.

-

Add 100 mL of absolute ethanol. The ethanol serves as both a reactant and the solvent, providing the large excess needed to drive the equilibrium.[11]

-

While stirring, slowly and cautiously add 2.0 mL of concentrated sulfuric acid to the mixture. Causality Note: The acid is added slowly to the alcohol to safely dissipate the heat generated from the exothermic dilution.

3. Reflux:

-

Attach the condenser and turn on the cooling water.

-

Heat the mixture to a gentle reflux using the heating mantle and maintain this state for 2-3 hours.[3][15] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a 500 mL separatory funnel containing 200 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL). Causality Note: The ester is significantly more soluble in the organic solvent than in water, allowing for its separation from the bulk of the ethanol and water.

-

Combine the organic extracts in the separatory funnel.

-

Wash the combined organic layer with 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and vent frequently to release the CO₂ gas produced. Continue until effervescence ceases. Causality Note: This basic wash neutralizes the sulfuric acid catalyst and removes any unreacted p-toluic acid by converting it to its water-soluble sodium salt.[16]

-

Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine). Causality Note: The brine wash helps to remove residual water from the organic phase and breaks up any emulsions.

-

Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[11]

5. Purification and Characterization:

-

Decant or filter the dried solution to remove the drying agent.

-

Remove the solvent (diethyl ether) using a rotary evaporator.

-

The resulting crude oil can be purified further by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[1][2]

-

Determine the final yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[17] A typical yield for this reaction is in the range of 80-90%.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

To validate the successful synthesis of this compound, the following spectroscopic data should be obtained and compared with literature values.

-

¹H NMR (CDCl₃, 200 MHz): δ 7.94 (d, J = 8.2 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).[17]

-

¹³C NMR (CDCl₃, 50 MHz): δ 166.7, 143.4, 129.6, 129.1, 127.5, 60.8, 21.6, 14.3.[17]

-

Appearance: Colorless to pale yellow liquid.[2]

Conclusion

The Fischer-Speier esterification remains a highly effective, reliable, and pedagogically important method for synthesizing esters like this compound. By understanding the reversible nature of the reaction mechanism and employing strategies to drive the equilibrium forward, high yields of the desired product can be consistently achieved. The protocol described herein provides a self-validating system, from reaction execution to final product characterization, ensuring a high degree of scientific integrity and reproducibility for researchers in the chemical and pharmaceutical sciences.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved December 17, 2025, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

-

JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

-

Allery, B. (2019, July 29). 08.08 Esterification of Carboxylic Acids. YouTube. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved December 17, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved December 17, 2025, from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

Friesen, J. B. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University. [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved December 17, 2025, from [Link]

-

Ferlin, F., et al. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts. [Link]

-

University of Missouri-St. Louis. (n.d.). Fischer Esterification. Retrieved December 17, 2025, from [Link]

-

PrepChem.com. (n.d.). Synthesis of STAGE B: ETHYL 4-(HYDROXYMETHYL)BENZOATE. Retrieved December 17, 2025, from [Link]

-

ChemSrc. (2025, May 20). This compound. [Link]

-

National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

-

NIST WebBook. (n.d.). This compound. Retrieved December 17, 2025, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

-

LookChem. (n.d.). Cas 94-08-6, this compound. Retrieved December 17, 2025, from [Link]

Sources

- 1. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 94-08-6,this compound | lookchem [lookchem.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. google.com [google.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound [webbook.nist.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. cerritos.edu [cerritos.edu]

- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to the Fischer Esterification of Ethyl 4-methylbenzoate

This guide provides a comprehensive exploration of the Fischer esterification mechanism, with a specific focus on the synthesis of Ethyl 4-methylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical execution, and critical analysis of this cornerstone organic reaction.

Executive Summary

Fischer esterification is a classic and widely utilized acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[1][2] Its significance in both academic and industrial settings, particularly in the synthesis of fragrances, solvents, and pharmaceutical intermediates, cannot be overstated.[3][4] This guide will dissect the multi-step mechanism of this equilibrium-driven process, elucidate the pivotal role of the acid catalyst, and provide a detailed, field-tested protocol for the synthesis of this compound. By understanding the causality behind each experimental choice, researchers can optimize reaction conditions to maximize yield and purity.

The Core Mechanism: A Stepwise Deconstruction

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][5] The overall transformation involves the substitution of the hydroxyl group of the carboxylic acid with the alkoxy group of the alcohol.[6] The reaction's progression is governed by Le Chatelier's principle, where the equilibrium can be shifted toward the product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[1][6][7][8]

The mechanism can be broken down into the following key stages:

2.1 Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][7][8][9] This initial step is crucial as it activates the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[6][8][10][11] The resulting resonance-stabilized cation enhances the reactivity of the carboxylic acid.[1]

2.2 Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[1][12] This step results in the formation of a tetrahedral intermediate, a key species in the reaction pathway.[5][9][12] Isotope labeling studies using ¹⁸O-labeled alcohol have confirmed that the oxygen atom from the alcohol is incorporated into the final ester product, validating this nucleophilic addition step.[5][6]

2.3 Proton Transfer: A series of proton transfers then occurs within the tetrahedral intermediate.[1][7] A proton is transferred from the newly added alkoxy group to one of the original hydroxyl groups. This proton transfer is a critical step as it converts a poor leaving group (-OH) into a good leaving group (H₂O).[7][9]

2.4 Elimination of Water: The lone pair of electrons on the remaining hydroxyl group then pushes down to reform the carbonyl double bond, simultaneously expelling a molecule of water.[7][12] This elimination step regenerates the carbonyl group and leads to the formation of a protonated ester.

2.5 Deprotonation: In the final step, a base (which can be the alcohol, water, or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the protonated ester.[1] This regenerates the acid catalyst, allowing it to participate in another catalytic cycle, and yields the final ester product.[10]

Visualizing the Mechanism

To provide a clearer understanding of the intricate steps involved in Fischer esterification, the following diagrams illustrate the overall reaction and the detailed catalytic cycle.

Caption: Overall scheme of the Fischer esterification of 4-methylbenzoic acid with ethanol.

Caption: Detailed catalytic cycle of the Fischer esterification mechanism.

Synthesis of this compound: A Practical Protocol

The synthesis of this compound serves as an excellent practical example of the Fischer esterification. The presence of the electron-donating methyl group on the aromatic ring has a minor activating effect on the carbonyl group, though the general principles of the reaction remain the same.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methylbenzoic acid | 136.15 | 10.0 g | 0.0735 |

| Ethanol (absolute) | 46.07 | 50 mL | 0.854 |

| Sulfuric acid (conc.) | 98.08 | 2.0 mL | 0.0367 |

| Diethyl ether | 74.12 | 100 mL | - |

| 5% Sodium bicarbonate soln. | - | 50 mL | - |

| Saturated sodium chloride soln. | - | 30 mL | - |

| Anhydrous magnesium sulfate | 120.37 | 5.0 g | - |

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 10.0 g of 4-methylbenzoic acid and 50 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully and slowly add 2.0 mL of concentrated sulfuric acid to the mixture. Rationale: The slow addition of the strong acid prevents excessive heat generation and potential side reactions. Sulfuric acid serves as both a catalyst and a dehydrating agent, helping to shift the equilibrium towards the product.[2][3][13]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2 hours. Rationale: Refluxing at the boiling point of the solvent (ethanol) increases the reaction rate without loss of volatile reagents.

-

Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Add 50 mL of diethyl ether to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer. Rationale: Diethyl ether is used to extract the less polar ester product from the aqueous phase.

-

Washing: Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize any unreacted acid and the sulfuric acid catalyst), and then with 30 mL of saturated sodium chloride solution (brine, to aid in the removal of dissolved water).[10] Drain the aqueous layer after each wash. Rationale: The bicarbonate wash is crucial for removing acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add approximately 5.0 g of anhydrous magnesium sulfate. Swirl the flask for 5-10 minutes. Rationale: Anhydrous magnesium sulfate is a drying agent that removes residual water from the organic solution.

-

Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

-

Purification and Characterization: The resulting crude product can be purified by distillation if necessary. The final product, this compound, should be a colorless liquid. Characterize the product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[14][15][16][17]

Driving the Equilibrium: Strategies for Yield Optimization

As Fischer esterification is an equilibrium process, several strategies can be employed to maximize the yield of the desired ester:

-

Excess Reactant: Utilizing a large excess of one of the reactants, typically the less expensive one (in this case, ethanol), will shift the equilibrium to the right, favoring product formation.[1][6][9]

-

Water Removal: The continuous removal of water as it is formed is a highly effective method to drive the reaction to completion.[1][7] This can be achieved through azeotropic distillation using a Dean-Stark apparatus, particularly with solvents like toluene that form an azeotrope with water.[7] The use of a dehydrating agent, such as concentrated sulfuric acid, also serves this purpose.[2][13]

Conclusion

The Fischer esterification remains a robust and versatile method for the synthesis of esters. A thorough understanding of its multi-step mechanism, the critical role of the acid catalyst, and the principles of chemical equilibrium are paramount for its successful application. The provided protocol for the synthesis of this compound exemplifies the practical application of these principles, offering a reliable and reproducible method for obtaining this valuable compound. By adhering to the principles of scientific integrity and employing a logical, causality-driven approach to experimental design, researchers can effectively harness the power of Fischer esterification in their synthetic endeavors.

References

- 1. byjus.com [byjus.com]

- 2. Video: Esterification - Concept [jove.com]

- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. cerritos.edu [cerritos.edu]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. quora.com [quora.com]

- 14. This compound(94-08-6) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. This compound [webbook.nist.gov]

- 17. This compound [webbook.nist.gov]

The Solubility Profile of Ethyl 4-methylbenzoate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

An In-depth Exploration of the Physicochemical Properties and Solvent Interactions of a Key Aromatic Ester

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's solubility is paramount for successful formulation development, reaction optimization, and purification strategies. Ethyl 4-methylbenzoate (also known as ethyl p-toluate), a versatile aromatic ester, finds extensive application as a fragrance and flavor agent, as well as a crucial intermediate in organic synthesis.[1][2][3] This technical guide provides a detailed examination of the solubility of this compound in a range of organic solvents, underpinned by theoretical principles and practical experimental methodologies.

Physicochemical Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility behavior. As a colorless to pale yellow liquid with a characteristic fruity odor, its molecular structure dictates its interactions with various solvents.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | |

| Density | 1.025 g/mL at 25 °C | [3][5] |

| Boiling Point | 235 °C | [3][5] |

| Refractive Index | n20/D 1.508 | [5] |

| LogP (Octanol-Water Partition Coefficient) | ~3.15 (estimated) | [6] |

| Water Solubility | Insoluble or slightly soluble | [4][7] |

The molecule consists of a benzene ring substituted with a methyl group and an ethyl ester group. This structure imparts a significant degree of non-polar character due to the aromatic ring and the alkyl chains, while the ester functional group introduces a polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[1][8] This amphiphilic nature is central to its solubility in a diverse array of organic solvents.

Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective

The age-old principle of "like dissolves like" serves as a valuable initial guide for predicting solubility. This adage is rooted in the concept of intermolecular forces; a solute will dissolve in a solvent when the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions.

For this compound, its solubility in organic solvents can be rationalized by considering the interplay of van der Waals forces, dipole-dipole interactions, and hydrogen bonding potential.

-

Van der Waals Forces: The aromatic ring and alkyl groups of this compound contribute to its ability to engage in London dispersion forces, favoring its solubility in non-polar solvents like toluene and hexane.

-

Dipole-Dipole Interactions: The polar ester group (C=O) creates a dipole moment, enabling favorable interactions with polar aprotic solvents such as acetone and ethyl acetate.

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors.[8] This allows for some degree of interaction with protic solvents like ethanol and methanol.

A Deeper Dive: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a more quantitative framework for assessing solvent-solute compatibility. The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (Estimated) | 18.5 | 5.0 | 6.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 |

Note: The HSP values for this compound are estimations based on its chemical structure and are intended for illustrative purposes. The solvent HSP values are from established databases.[9]

A smaller "distance" between the HSP of the solute and the solvent in the three-dimensional Hansen space suggests a higher likelihood of solubility. This theoretical approach can be a powerful tool in solvent screening for various applications.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable quantitative solubility data, a robust experimental methodology is crucial. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted standard. The following protocol outlines a self-validating system for determining the solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[10]

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow

Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each organic solvent in a series of vials. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter appropriate for the solvent (e.g., PTFE for organic solvents).

-

Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze the concentration of this compound in these dilutions using a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often suitable for this analysis.[10]

-

Data Analysis: Construct a calibration curve from standards of known concentration. Use the calibration curve to determine the concentration of this compound in the saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Quantitative Solubility Data (Illustrative)

While comprehensive experimental data for the solubility of this compound across a wide range of organic solvents is not extensively published, the following table provides illustrative solubility classifications based on the principles of "like dissolves like" and the estimated Hansen Solubility Parameters. It is strongly recommended that researchers determine the precise solubility for their specific application and conditions using the protocol outlined above.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Can act as a hydrogen bond donor to the ester's carbonyl oxygen. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, with good overall polarity matching.[4] |

| Acetone | Polar Aprotic | Highly Soluble | Strong dipole-dipole interactions with the ester group.[7] |

| Ethyl Acetate | Polar Aprotic | Highly Soluble | Similar polarity and structure to the solute. |

| Toluene | Non-polar Aromatic | Highly Soluble | Favorable van der Waals interactions with the aromatic ring. |

| n-Hexane | Non-polar Aliphatic | Soluble | Dominated by dispersion forces. |

| Water | Polar Protic | Insoluble/Slightly Soluble | The large non-polar region of the molecule dominates over the polar ester group.[4] |

The Influence of Temperature on Solubility

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the solute-solute and solvent-solvent interactions. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic direction, favoring dissolution.

While this compound is a liquid at room temperature, the same general principle applies when considering its miscibility with solvents at different temperatures. It is expected that the solubility of this compound in most organic solvents will increase with increasing temperature. However, the magnitude of this effect can vary depending on the specific solvent and the thermodynamics of the dissolution process. For critical applications, it is advisable to determine the solubility at the intended operating temperature.

Applications in Research and Drug Development

A thorough understanding of the solubility of this compound is critical in several areas:

-

Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is crucial for optimizing reaction rates and yields in organic synthesis.

-

Purification: Knowledge of solubility in different solvents is fundamental for developing effective crystallization and chromatography-based purification methods.

-

Formulation Development: In the pharmaceutical and cosmetic industries, the solubility of active pharmaceutical ingredients (APIs) and excipients like this compound in various delivery vehicles is a key determinant of product performance and stability.[1]

-

Analytical Chemistry: The choice of solvent is important for preparing samples for analysis by techniques such as HPLC and GC-MS.[8][10]

Conclusion

The solubility of this compound in organic solvents is governed by its molecular structure, which allows for a range of intermolecular interactions. While the principle of "like dissolves like" and theoretical frameworks like Hansen Solubility Parameters provide valuable predictive power, precise quantitative data should be obtained through robust experimental methods such as the equilibrium solubility shake-flask technique. This in-depth understanding of solubility is indispensable for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in their work.

References

- Aksnes, G., & Libnau, F. O. (1991). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica, 45, 53-57.

-

SIELC Technologies. (2018, February 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 94-08-6). Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

The Good Scents Company. (n.d.). ethyl para-toluate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 94-08-6,this compound. Retrieved from [Link]

-

MDPI. (2019, September). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl p-toluate. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound - 94-08-6, C10H12O2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

Synthonix. (n.d.). This compound - [E69403]. Retrieved from [Link]

- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook (4th ed.). John Wiley & Sons.

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

- Getzen, F., Hefter, G., & Maczynski, A. (Eds.). (1991). Esters with Water Part I: Esters 2-C to 6-C.

-

ACS Publications. (n.d.). Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. Retrieved from [Link]

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 94-08-6,this compound | lookchem [lookchem.com]

- 4. CAS 94-08-6: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 94-08-6 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Health and safety information for Ethyl 4-methylbenzoate

An In-depth Technical Guide to the Health and Safety of Ethyl 4-methylbenzoate

Prepared by a Senior Application Scientist

For professionals in research, development, and pharmaceutical sciences, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality—it is the bedrock of responsible innovation. This guide provides an in-depth analysis of the health and safety considerations for this compound (CAS 94-08-6), a common intermediate and fragrance component.[1][2] The following sections are structured to deliver field-proven insights and self-validating protocols, moving from fundamental properties to emergency response strategies.

Core Chemical and Physical Characteristics

Understanding the physical and chemical properties of this compound is fundamental to anticipating its behavior in a laboratory setting. This compound, also known as Ethyl p-toluate, is a colorless to pale yellow liquid recognized by its pleasant, fruity, and floral aroma.[1][2][3] Its limited solubility in water but good solubility in organic solvents like ethanol and ether are key considerations for its application and for cleanup procedures in case of a spill.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 94-08-6 | [5][6] |

| Molecular Formula | C₁₀H₁₂O₂ | [3][4] |

| Molecular Weight | 164.20 g/mol | [4][6] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 235 °C (455 °F) | [1][5][7] |

| Melting Point | 131 °C | [1][5] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [2][6] |

| Density | 1.025 g/mL at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and organic solvents. | [2][3][4] |

| Vapor Pressure | 0.0493 mmHg at 25°C |[1] |

Hazard Identification and GHS Classification

While some suppliers classify this compound as a non-hazardous substance under the OSHA Hazard Communication Standard, a significant body of evidence supports its classification as an irritant.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential hazards. The most consistently reported classifications indicate that this compound poses risks of skin, eye, and respiratory irritation.[4][5][8] Given this discrepancy, a cautious approach is warranted, and personnel should adhere to the more stringent GHS warnings.

The primary hazards are categorized as follows:

-

Skin Irritation (Category 2) [4]

-

Serious Eye Irritation (Category 2) [4]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation [4]

These classifications necessitate specific precautionary measures, which are detailed in subsequent sections.

Caption: GHS Hazard Profile for this compound.

Toxicological Profile: An Area for Caution

A critical aspect for research professionals to note is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[5] This lack of comprehensive data underscores the need for stringent adherence to safety protocols.

-

Acute Effects : The primary known acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2][5]

-